Welcome to the BenchChem Online Store!
molecular formula C10H9NS B8756599 1-methylquinoline-4(1H)-thione CAS No. 6291-51-6

1-methylquinoline-4(1H)-thione

Cat. No. B8756599
M. Wt: 175.25 g/mol
InChI Key: UHFHXGARFLWEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04908359

Procedure details

Under an inert atmosphere, 1 g of 1-methyl-4-quinolone was dissolved in 20 ml of benzene and then under bigorous stirring, 1.27 g of 2,4-bis-(4-methoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane (Lawesson's reagent) was added all at once with stirring for 1 hour at reflux. After cooling and concentrating to dryness by distilling under reduced pressure, the 2.5 g of residue were chromatographed on silica and eluted with a mixture of methyl chloride and methanol (9/1) to obtain 910 mg of the expected product melting at 208°-210° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=O)[CH:4]=[CH:3]1.COC1C=CC(P2(=S)SP(C3C=CC(OC)=CC=3)(=S)[S:22]2)=CC=1>C1C=CC=CC=1>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[S:22])[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C=CC(C2=CC=CC=C12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(SP(S1)(=S)C1=CC=C(C=C1)OC)=S

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to dryness
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure
CUSTOM
Type
CUSTOM
Details
the 2.5 g of residue were chromatographed on silica
WASH
Type
WASH
Details
eluted with a mixture of methyl chloride and methanol (9/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=CC(C2=CC=CC=C12)=S
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg
YIELD: CALCULATEDPERCENTYIELD 165.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.